2-Amino-1-cyclopropyl-1-(2-furyl)ethanol
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Description
“2-Amino-1-cyclopropyl-1-(2-furyl)ethanol”, also referred to as ACEF, is a synthetic compound. It has a CAS Number of 1447964-61-5 and a molecular weight of 167.21 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-cyclopropyl-1-(furan-2-yl)ethan-1-ol . The InChI code is 1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 .Physical and Chemical Properties Analysis
The compound is in liquid form .Scientific Research Applications
Synthesis of Amino Sugars
2-Amino-1-cyclopropyl-1-(2-furyl)ethanol plays a crucial role in the synthesis of (L)-daunosamine and related amino sugars, providing a pathway to L-enantiomers of amino sugars from non-carbohydrate precursors through asymmetric reduction and intramolecular cyclization techniques. This process demonstrates the compound's importance in generating essential chiral building blocks for pharmaceutical applications (Sammes & Thetford, 1988).
Asymmetric Synthesis
The compound is central to the development of de novo asymmetric synthesis methods for its derivatives, including 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol. These methods showcase the flexibility of this compound in preparing optically pure compounds, essential for creating specific chiral intermediates (O'Doherty et al., 2008).
Chemoenzymatic Synthesis
A two-step chemoenzymatic synthesis method has been developed for the large-scale production of (R)-2-Amino-1-(2-furyl)ethanol. This method emphasizes the role of biocatalysis in the stereoselective synthesis of ethanol amine derivatives, illustrating the compound's scalability and efficiency in industrial applications (Purkarthofer et al., 2006).
Lipase-Catalyzed Resolution
Lipase-catalyzed kinetic resolution has been employed to obtain enantiomerically pure forms of 1-(2-furyl)ethanol, a related compound, demonstrating the utility of enzymatic methods in resolving chiral alcohols. This approach is pivotal for the preparation of chiral building blocks used in the synthesis of natural products and pharmaceuticals (Kamińska et al., 1996).
Furan Derivatives Synthesis
Research into furan derivatives has uncovered novel nucleophilic substitution reactions in the furan series, facilitated by secondary amines. These findings broaden the applications of furan and related compounds in synthesizing diverse organic molecules, underlining the chemical versatility of this compound and its derivatives in organic synthesis (Kada et al., 1977).
Properties
IUPAC Name |
2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBWTCJYDKHPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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